molecular formula C5H5NO4S B1262304 3-Hydroxypyridine sulfate

3-Hydroxypyridine sulfate

Cat. No. B1262304
M. Wt: 175.16 g/mol
InChI Key: BDERIBJTVYFANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxypyridine sulfate is a member of the class of pyridines that is 3-hydroxypyridine in which the hydroxy hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of pyridines. It derives from a 3-pyridinol. It is a conjugate acid of a 3-hydroxypyridine sulfate(1-).

Scientific Research Applications

Metabolism in Various Conditions

3-Hydroxypyridine sulfate and its derivatives undergo metabolic transformations under various physiological conditions. Kaiser and Bollag (1991) studied the metabolism of pyridine and hydroxypyridines, including 3-hydroxypyridine, under aerobic, denitrifying, and sulfate-reducing conditions. They found that these compounds are metabolized in the presence of nitrate or sulfate after a lag period, indicating their potential involvement in specific biochemical pathways (Kaiser & Bollag, 1991).

Interaction with Enzymes

3-Hydroxypyridine sulfate derivatives interact with various enzymes, affecting their functions. Hider and Lerch (1989) discovered that 3-hydroxypyridine-4-ones, which are related to 3-hydroxypyridine sulfate, can inhibit tyrosinase, an enzyme involved in melanin production (Hider & Lerch, 1989).

Crystal Structure Studies

The crystal structure of compounds related to 3-hydroxypyridine sulfate has been studied for a better understanding of their chemical properties. Zhu et al. (2009) analyzed the crystal structure of hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate, providing insights into the molecular arrangement and interactions of similar compounds (Zhu, Gao, & Ng, 2009).

Application in Synthesis

3-Hydroxypyridine sulfate and its derivatives play a role in the synthesis of various compounds. Sakagami et al. (1996) demonstrated the use of 3-hydroxypyridine in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, indicating its utility in organic synthesis (Sakagami, Kamikubo, & Ogasawara, 1996).

Potential in Microbial Degradation

The role of 3-hydroxypyridine sulfate in microbial degradation processes is a subject of research. Wang et al. (2020) studied 3-hydroxypyridine dehydrogenase HpdA in Ensifer adhaerens HP1, which catalyzes the catabolism of 3-hydroxypyridine. This research provides insights into the microbial degradation of pyridine derivatives (Wang, Wang, Ren, Wang, & Lu, 2020).

Spectrophotometric Analysis

The use of 3-hydroxypyridine sulfate derivatives in spectrophotometric analysis has been explored. Katyal, Kushwaha, and Singh (1973) investigated the spectrophotometric and chelatometric determination of iron(III) using 3-hydroxypyridine-2-thiol, demonstrating its potential as a reagent in analytical chemistry (Katyal, Kushwaha, & Singh, 1973).

Pharmaceutical Applications

There is ongoing research into the pharmaceutical applications of 3-hydroxypyridine sulfate derivatives. Dehkordi, Liu, and Hider (2008) studied 3-hydroxypyridin-4-ones for their potential as antimalarial agents, showcasing their possible use in medicinal chemistry (Dehkordi, Liu, & Hider, 2008).

properties

Product Name

3-Hydroxypyridine sulfate

Molecular Formula

C5H5NO4S

Molecular Weight

175.16 g/mol

IUPAC Name

pyridin-3-yl hydrogen sulfate

InChI

InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9)

InChI Key

BDERIBJTVYFANV-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CN=C1)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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